molecular formula C15H26N2O2S B6085477 N-pyridin-4-yldecane-1-sulfonamide

N-pyridin-4-yldecane-1-sulfonamide

Cat. No. B6085477
M. Wt: 298.4 g/mol
InChI Key: OCJPGZCZXGMCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-pyridin-4-yldecane-1-sulfonamide, also known as PD 123319, is a selective antagonist of the angiotensin II subtype 2 (AT2) receptor. It is a synthetic compound that has been widely used in scientific research to investigate the function and mechanisms of the AT2 receptor.

Mechanism of Action

N-pyridin-4-yldecane-1-sulfonamide 123319 acts as a competitive antagonist of the AT2 receptor, preventing the binding of angiotensin II to the receptor. The AT2 receptor is primarily expressed in fetal and neonatal tissues, but its expression is also upregulated in some pathological conditions, such as cardiovascular disease and cancer. The exact function of the AT2 receptor is not fully understood, but it is thought to play a role in vasodilation, apoptosis, and tissue regeneration.
Biochemical and Physiological Effects:
N-pyridin-4-yldecane-1-sulfonamide 123319 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-pyridin-4-yldecane-1-sulfonamide 123319 can inhibit cell growth and induce apoptosis in cancer cells that express the AT2 receptor. In vivo studies have shown that N-pyridin-4-yldecane-1-sulfonamide 123319 can lower blood pressure and reduce vascular tone in animal models of hypertension. N-pyridin-4-yldecane-1-sulfonamide 123319 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using N-pyridin-4-yldecane-1-sulfonamide 123319 in lab experiments is its selectivity for the AT2 receptor. This allows researchers to study the effects of AT2 receptor activation without interference from other receptors. However, one limitation of using N-pyridin-4-yldecane-1-sulfonamide 123319 is its relatively low potency compared to other AT2 receptor antagonists. This can limit its effectiveness in some experiments and may require higher concentrations of the compound.

Future Directions

There are several potential future directions for research involving N-pyridin-4-yldecane-1-sulfonamide 123319. One area of interest is the role of the AT2 receptor in cancer progression and metastasis. N-pyridin-4-yldecane-1-sulfonamide 123319 has been shown to inhibit the growth and metastasis of certain types of cancer cells, and further research could lead to the development of new cancer therapies. Another area of interest is the potential use of N-pyridin-4-yldecane-1-sulfonamide 123319 in the treatment of neurological disorders, such as stroke and traumatic brain injury. N-pyridin-4-yldecane-1-sulfonamide 123319 has been shown to have neuroprotective effects in animal models, and further research could lead to the development of new treatments for these conditions.

Synthesis Methods

The synthesis of N-pyridin-4-yldecane-1-sulfonamide 123319 involves the reaction of 4-pyridinemethanamine with 1-bromodecane in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with sulfamic acid to form the sulfonamide derivative. The final compound is obtained after purification by column chromatography.

Scientific Research Applications

N-pyridin-4-yldecane-1-sulfonamide 123319 has been used extensively in scientific research to investigate the function and mechanisms of the AT2 receptor. The AT2 receptor is a G protein-coupled receptor that is involved in the regulation of blood pressure, vascular tone, and cell growth. N-pyridin-4-yldecane-1-sulfonamide 123319 has been shown to selectively block the AT2 receptor, allowing researchers to study the effects of AT2 receptor activation without interference from other receptors.

properties

IUPAC Name

N-pyridin-4-yldecane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S/c1-2-3-4-5-6-7-8-9-14-20(18,19)17-15-10-12-16-13-11-15/h10-13H,2-9,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJPGZCZXGMCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCS(=O)(=O)NC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-yl)decane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.